molecular formula C24H17N B14899700 1-(Phenanthren-9-yl)naphthalen-2-amine

1-(Phenanthren-9-yl)naphthalen-2-amine

Cat. No.: B14899700
M. Wt: 319.4 g/mol
InChI Key: IKQDUVRBDHOIHC-UHFFFAOYSA-N
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Description

1-(Phenanthren-9-yl)naphthalen-2-amine is an organic compound with the molecular formula C24H17N This compound is characterized by the presence of a phenanthrene moiety attached to a naphthalene ring through an amine group

Preparation Methods

The synthesis of 1-(Phenanthren-9-yl)naphthalen-2-amine typically involves the following steps:

    Synthetic Routes: The compound can be synthesized through a series of organic reactions, including the coupling of phenanthrene and naphthalene derivatives. One common method involves the use of palladium-catalyzed cross-coupling reactions.

    Reaction Conditions: The reactions are usually carried out under inert atmosphere conditions, such as nitrogen or argon, to prevent oxidation. Solvents like toluene or dimethylformamide (DMF) are often used.

    Industrial Production Methods: Industrial production may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity.

Chemical Reactions Analysis

1-(Phenanthren-9-yl)naphthalen-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas), and electrophiles (e.g., halogens). Reactions are often carried out at controlled temperatures and pressures to optimize yield.

    Major Products: The major products formed from these reactions include quinones, reduced amines, and substituted derivatives.

Scientific Research Applications

1-(Phenanthren-9-yl)naphthalen-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Phenanthren-9-yl)naphthalen-2-amine involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and metabolism. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

1-(Phenanthren-9-yl)naphthalen-2-amine can be compared with other similar compounds:

Properties

Molecular Formula

C24H17N

Molecular Weight

319.4 g/mol

IUPAC Name

1-phenanthren-9-ylnaphthalen-2-amine

InChI

InChI=1S/C24H17N/c25-23-14-13-16-7-1-4-10-19(16)24(23)22-15-17-8-2-3-9-18(17)20-11-5-6-12-21(20)22/h1-15H,25H2

InChI Key

IKQDUVRBDHOIHC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C3=CC4=CC=CC=C4C5=CC=CC=C53)N

Origin of Product

United States

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